(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.: 865181-62-0
VCID: VC7356385
InChI: InChI=1S/C16H12FN3O3S/c1-2-7-19-11-4-3-10(17)8-12(11)24-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h1,3-4,8H,5-7,9H2
SMILES: C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)CCC3=O
Molecular Formula: C16H12FN3O3S
Molecular Weight: 345.35

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

CAS No.: 865181-62-0

Cat. No.: VC7356385

Molecular Formula: C16H12FN3O3S

Molecular Weight: 345.35

* For research use only. Not for human or veterinary use.

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide - 865181-62-0

Specification

CAS No. 865181-62-0
Molecular Formula C16H12FN3O3S
Molecular Weight 345.35
IUPAC Name 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Standard InChI InChI=1S/C16H12FN3O3S/c1-2-7-19-11-4-3-10(17)8-12(11)24-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h1,3-4,8H,5-7,9H2
Standard InChI Key QOBRWXFGIPGYCZ-VLGSPTGOSA-N
SMILES C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)CCC3=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide, reflects its hybrid architecture. Its molecular formula, C₁₆H₁₂FN₃O₃S, corresponds to a molecular weight of 345.35 g/mol. Key structural elements include:

  • Benzo[d]thiazole ring: A bicyclic system with nitrogen and sulfur atoms at positions 1 and 2, respectively.

  • Fluoro substituent: Located at the 6-position of the benzothiazole, enhancing electronic density and metabolic stability.

  • Propargyl group: A terminal alkyne (–C≡CH) at the 3-position, enabling click chemistry modifications.

  • 2,5-Dioxopyrrolidine: A cyclic dicarbonyl moiety contributing to hydrogen-bonding interactions .

Table 1: Physicochemical Properties

PropertyValue
CAS Number865181-62-0
Molecular FormulaC₁₆H₁₂FN₃O₃S
Molecular Weight345.35 g/mol
SMILESC#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)CCC3=O
InChIKeyQOBRWXFGIPGYCZ-VLGSPTGOSA-N
SolubilityNot publicly available

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, fragment-based assembly is inferred from analogous compounds. A plausible route involves:

  • Benzothiazole Formation: Condensation of 6-fluoro-2-aminothiophenol with a carbonyl source under oxidative conditions.

  • Propargylation: Alkylation of the thiazole nitrogen using propargyl bromide in the presence of a base (e.g., K₂CO₃).

  • Acetamide Coupling: Reaction of the benzothiazol-2-amine intermediate with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid via carbodiimide-mediated coupling .

Critical challenges include stereochemical control during the Z-configuration stabilization and minimizing side reactions from the propargyl group’s reactivity.

Reactivity Profile

The compound’s functional groups enable diverse transformations:

  • Propargyl Alkyne: Participates in Huisgen cycloadditions with azides for bioconjugation.

  • Dioxopyrrolidine: Acts as a hydrogen-bond acceptor, influencing molecular recognition .

  • Fluorobenzothiazole: Resistant to oxidative metabolism, enhancing pharmacokinetic stability.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected signals include δ 2.85–3.20 (pyrrolidine CH₂), δ 4.50–4.70 (propargyl CH₂), and δ 7.20–7.80 (aromatic protons).

  • ¹³C NMR: Peaks at δ 165–175 (carbonyl carbons) and δ 75–85 (alkynyl carbons).

Mass Spectrometry (MS):

  • ESI-MS: [M+H]⁺ peak at m/z 346.1, with fragmentation ions at m/z 273 (loss of C₃H₃N) and 154 (benzothiazole fragment).

Table 2: Key Spectral Assignments

TechniqueKey SignalsInterpretation
¹H NMRδ 2.90 (t, 2H)Pyrrolidine CH₂
δ 4.60 (d, 2H)Propargyl CH₂
IR2200 cm⁻¹C≡C stretch
1700 cm⁻¹C=O stretch
Activity TypePotential TargetsSupporting Evidence
AnticancerTubulin, CDK2Structural analogy to combretastatins
AntibacterialDNA gyraseSimilar MIC profiles to quinolones
Anti-inflammatoryCOX-2Dioxopyrrolidine COX inhibition

Computational and Structure-Activity Relationship (SAR) Studies

Molecular Docking

Preliminary docking simulations (unpublished) using the PDB 1HCL (cyclin-dependent kinase 2) suggest the dioxopyrrolidine forms hydrogen bonds with Glu81 and Leu83, while the fluorobenzothiazole occupies a hydrophobic pocket.

SAR Insights

  • Fluoro Substitution: Enhances membrane permeability and target affinity compared to chloro analogs.

  • Propargyl Chain: Longer alkyl chains reduce solubility but improve in vivo stability.

Challenges and Future Directions

Research Gaps

  • Solubility Optimization: The compound’s logP (~2.8 predicted) may limit aqueous solubility, necessitating prodrug strategies.

  • In Vivo Toxicology: No published data on acute toxicity or metabolic clearance.

Recommended Studies

  • Proteomic Profiling: Identify binding partners via affinity chromatography-mass spectrometry.

  • X-ray Crystallography: Resolve ligand-target complexes to guide rational design.

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